
Ebastine-d5
Overview
Description
Ebastine-d5 is a deuterium-labeled analog of the antihistamine drug Ebastine, specifically designed for analytical and pharmacokinetic applications. Its chemical structure incorporates five deuterium atoms, replacing hydrogen at specific positions, resulting in a molecular formula of C32H34D5NO2 (free base) or C32H34D5NO2·C4H4O4 (fumarate salt) . With a molecular weight of 474.70 g/mol (free base) and enhanced isotopic stability, this compound serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Ebastine and its metabolites in biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebastine-d5 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Ebastine, followed by the introduction of deuterium using deuterated reagents under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium labeling. The production is carried out in specialized facilities equipped to handle deuterated compounds, ensuring that the final product meets the required specifications for research purposes .
Chemical Reactions Analysis
Metabolic Pathways
Ebastine-d5 undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form carthis compound, its active metabolite. Key metabolic reactions include:
Deuteriation at the piperidine ring slows oxidative metabolism, potentially prolonging half-life compared to non-deuterated ebastine .
Physicochemical Stability
This compound exhibits stability under standard storage conditions but degrades under extreme environments:
Reactivity in Analytical Contexts
This compound serves as an internal standard in mass spectrometry due to predictable fragmentation patterns:
Comparative Pharmacodynamics
While this compound’s binding affinity (IC₅₀ = 45 nM for H1 receptors) mirrors non-deuterated ebastine, its altered pharmacokinetics influence experimental outcomes :
Parameter | Ebastine | This compound |
---|---|---|
Half-life (rats) | 10–12 hrs | 14–16 hrs |
CYP3A4 Inhibition | Moderate | Reduced (due to slower metabolism) |
Key Findings from Research:
- Synthesis Efficiency : Deuterium incorporation achieves >98% isotopic purity using optimized reflux conditions .
- Metabolic Profiling : Carthis compound shows 20% lower plasma clearance in renal-impaired models compared to non-deuterated carebastine .
- Stability Advantage : this compound resists thermal decomposition up to 100°C, making it suitable for high-temperature formulations .
Scientific Research Applications
Pharmacological Research
Antihistaminic Activity
Ebastine-d5 retains the pharmacological properties of ebastine, functioning as an H1 receptor antagonist. It is effective in mitigating the symptoms associated with allergic rhinitis and urticaria by blocking the action of histamine, a key mediator in allergic responses. Clinical trials have demonstrated that ebastine is superior to other antihistamines, such as loratadine and cetirizine, in reducing allergy symptoms. For instance, a meta-analysis indicated that ebastine at doses of 10 mg and 20 mg significantly improved symptom scores compared to placebo and was more effective than loratadine 10 mg in patients with seasonal allergic rhinitis .
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been explored in various studies. It is metabolized to carebastine, its active form, which exhibits prolonged action. Research has shown that renal impairment does not significantly affect the pharmacokinetics of ebastine, indicating its safety across different patient populations . Furthermore, studies have reported no significant cardiac adverse effects associated with ebastine use, making it a well-tolerated option for long-term management of allergic conditions .
Clinical Applications
Treatment of Allergic Rhinitis and Urticaria
this compound is utilized in clinical settings for the treatment of allergic rhinitis and chronic idiopathic urticaria. In randomized controlled trials, patients receiving ebastine experienced marked improvements in nasal congestion, sneezing, and itching compared to those on placebo. The efficacy of ebastine at dosages of 10 mg and 20 mg has been confirmed through various studies, showing significant reductions in total symptom scores .
Case Studies
Numerous case studies highlight the effectiveness of ebastine in real-world settings. For instance, one study documented the successful management of chronic urticaria symptoms in a cohort of patients treated with ebastine over a period of several weeks. The results indicated a significant reduction in wheals and pruritus scores . Another case series focused on patients with seasonal allergic rhinitis showed that those treated with ebastine reported fewer allergy-related disruptions to daily activities compared to those receiving alternative antihistamines .
Research Methodologies
Clinical Trials
The efficacy and safety profiles of this compound have been assessed through various clinical trials employing rigorous methodologies. These include double-blind placebo-controlled designs that ensure the reliability of findings. Trials have typically measured outcomes such as total symptom scores and specific allergy-related metrics (e.g., nasal congestion) over defined periods .
In Vitro Studies
In vitro studies have also been conducted to explore the mechanism by which ebastine exerts its effects on inflammatory mediators. For example, research demonstrated that ebastine inhibits the release of prostaglandins and leukotrienes from immune cells upon allergen exposure, indicating its role beyond mere H1 receptor antagonism .
Mechanism of Action
Ebastine-d5, like Ebastine, exerts its effects by antagonizing the histamine H1 receptor. This action prevents histamine from binding to the receptor, thereby inhibiting the allergic response. The deuterium labeling does not alter the mechanism of action but allows for detailed tracking of the compound in biological systems. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Key Properties :
- Solubility: Highly soluble in organic solvents (e.g., ethanol, dichloromethane) .
- Storage : Stable at 2–8°C in controlled environments .
- Synthesis : Prepared via deuteration reactions, such as sodium bicarbonate-mediated isotopic exchange in toluene .
The following table and analysis highlight structural analogs, metabolites, and functional counterparts of Ebastine-d5:
Table 1: Comparative Overview of this compound and Related Compounds
This compound vs. Ebastine (Parent Compound)
- Structural Differences: this compound replaces five hydrogen atoms with deuterium, increasing its molecular weight by ~5 g/mol compared to non-deuterated Ebastine (469.67 g/mol) .
- Functional Role : While Ebastine is a therapeutic agent blocking histamine H1 receptors, this compound lacks pharmacological activity. Its deuterated structure minimizes isotopic interference in mass spectrometry, enabling precise quantification of the parent drug in biological samples .
- Analytical Utility : this compound co-elutes with Ebastine in chromatographic systems but is distinguishable via mass spectrometry due to its higher mass-to-charge (m/z) ratio .
This compound vs. Hydroxy Ebastine
- Metabolic Relationship : Hydroxy Ebastine is the primary active metabolite of Ebastine, formed via hepatic cytochrome P450-mediated oxidation. Its hydroxyl group increases polarity, altering pharmacokinetic properties (e.g., faster renal excretion) .
- Analytical Challenges: Hydroxy Ebastine requires separate quantification in pharmacokinetic studies.
This compound vs. EP Impurities
- Impurity B: A low-molecular-weight byproduct (C12H16O) detected during Ebastine synthesis.
- Role in Purity Testing : this compound aids in validating analytical methods to detect impurities like EP Impurity B, ensuring compliance with regulatory standards (e.g., ICH guidelines) .
This compound vs. Ebastine-Benzamide Cocrystal
- Functional Contrast: The cocrystal, formed with benzamide, enhances Ebastine’s aqueous solubility and dissolution rate, addressing formulation challenges .
Pharmacokinetic Studies
This compound’s deuterium labeling eliminates overlap with endogenous compounds in mass spectrometry, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for Ebastine in plasma .
Biological Activity
Ebastine-d5 is a deuterated derivative of the second-generation antihistamine ebastine, primarily utilized in pharmacological research to enhance the understanding of the drug's metabolism, pharmacokinetics, and biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Overview of this compound
This compound is characterized by the incorporation of deuterium atoms, which alters its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This modification allows for improved tracking in biological studies and potentially prolonged therapeutic effects with reduced side effects.
This compound functions primarily as a selective antagonist of the H1 histamine receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. The compound is metabolized to carebastine, its active metabolite, which also exhibits antihistaminic activity .
Key Mechanisms:
- Histamine H1 Receptor Antagonism : Prevents histamine from binding to its receptors, thereby reducing allergic symptoms.
- Metabolic Pathways : Metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics.
Pharmacokinetics
The deuterated nature of this compound affects its pharmacokinetic profile. Studies suggest that deuterium substitution may lead to:
- Altered Absorption and Distribution : Enhanced stability may result in prolonged action and increased bioavailability.
- Reduced Metabolic Rate : Deuterated compounds often exhibit slower metabolism, potentially leading to sustained therapeutic effects.
Biological Effects
Research indicates that this compound retains the biological effects of ebastine while providing additional insights into drug behavior due to its isotopic labeling. Notably:
- Inhibition of T Cell Proliferation : Studies show that ebastine can inhibit T cell proliferation and cytokine production (IL-4 and IL-5) in isolated human T cells.
- Clinical Efficacy : Clinical trials have demonstrated significant symptom relief in patients with allergic rhinitis and chronic urticaria when treated with ebastine at doses ranging from 10 mg to 20 mg daily .
Clinical Trials
Several clinical trials have evaluated the efficacy and safety of ebastine in treating allergic conditions:
Pharmacokinetic Studies
Research focusing on the pharmacokinetics of this compound has shown:
- Stable Isotope Labeling : The use of deuterium allows for precise tracking of drug metabolism and distribution in vivo, providing valuable data for understanding drug interactions and efficacy.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.